N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Description
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a quinazoline derivative featuring a sulfanylidene (C=S) substitution at the 2-position of the quinazoline core and a hexanamide side chain. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, including kinase inhibition and anticancer activity . The hexanamide chain serves as a flexible linker, possibly improving solubility or enabling interactions with hydrophobic binding pockets.
Properties
Molecular Formula |
C18H25N5O2S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |
InChI Key |
CTIOGVQKIHWTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multi-step organic synthesis. One common approach is the diastereoconvergent synthesis of anti-1,2-amino alcohols bearing N-containing quaternary stereocenters using an intermolecular direct C–H amination of homoallylic alcohol derivatives catalyzed by a phosphine selenide . Another method involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via a visible-light photocatalyst in water .
Industrial Production Methods
the principles of green chemistry and alternative strategies are being explored to prepare diverse derivatives of the quinazolinone framework .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Quinazoline with a 2-sulfanylidene group.
- (Se)NBD-Mal () : Contains a selenadiazole (Se-containing) core, which confers distinct electronic properties compared to sulfur .
- HDAC Modulators () : Utilize adamantane or benzothiophene cores for selective histone deacetylase (HDAC) inhibition .
- Agrochemicals () : Chloroacetamides and triazines, structurally simpler but with halogen substituents for herbicidal activity .
Side Chain Variations
Substituent Electronic Effects
Target Compound Hypotheses
- Kinase Inhibition : Quinazoline derivatives often target EGFR or VEGFR kinases. The sulfanylidene group may modulate ATP-binding pocket interactions.
- Anticancer Potential: Thioether linkages (e.g., C=S) are common in cytotoxic agents, suggesting DNA intercalation or topoisomerase inhibition.
Activity of Analogues
- HDAC Modulators (): Adamantyl and thiophenyl groups confer selectivity for Class I HDACs, with IC₅₀ values in nanomolar ranges .
- Selenadiazole Sensors () : (Se)NBD-Mal acts as a fluorogenic probe for thiols, leveraging selenium’s polarizability for rapid detection .
- Agrochemicals () : Chloroacetamides inhibit fatty acid synthesis in weeds, while triazines disrupt photosynthesis .
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